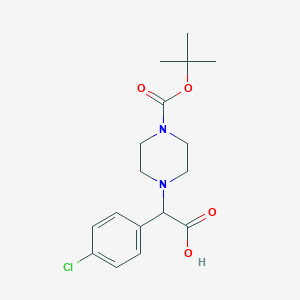

2-Cyano-6-hydroxypyridine

概要

説明

2-Cyano-6-hydroxypyridine is a derivative of picolinic acid . It exhibits enol-keto tautomerism and has potential complexing ability via N,O-chelation or N,O,O-chelation .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves reactions with Grignard reagents to pyridine N-oxides in THF at room temperature . Subsequent treatment with acetic anhydride at 120°C affords 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis

The molecular structures of compounds similar to this compound have been optimized using both DFT and HF methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .科学的研究の応用

Photolabile Modification in Nucleosides

2-Cyano-6-hydroxypyridine derivatives, such as N-hydroxypyridine-2(1H)-thione (NHPT), have been used in the modification of nucleosides. NHPT inserted at the 6-position of guanosine shows potential in photochemistry, with applications in photosensitization of reactive oxygen species in DNA (Vrantza et al., 2006).

Reactivity with Amines and Hydrazines

2-Cyano-4-pyrone, derived from comanic acid ethyl ester, which is related to this compound, reacts with amines and hydrazines. This reaction leads to the formation of carbamoylated aminoenones and pyrazolylacetic acid hydrazides, showing diverse chemical reactivity (Obydennov et al., 2020).

Structural and Spectroscopic Analysis

Studies on compounds like 2-hydroxy-3-cyano-4-methylpyridine, which share a structural similarity with this compound, provide insights into their molecular and crystal structures. Such compounds are used in vibrational spectroscopy and quantum chemical calculations, hinting at potential applications in material sciences (Kucharska et al., 2010).

Solvatochromic Behavior and UV–Vis Absorption

Research on 4,6-disubstituted-3-cyano-2-pyridones, akin to this compound, shows their application in studying solvatochromic behavior and UV–Vis absorption spectra. The influence of solvents and substituents on these compounds is significant for understanding molecular interactions (Alimmari et al., 2012).

Catabolism Pathway in Bacteria

2-Hydroxypyridine catabolism pathway in Rhodococcus rhodochrous provides a biological perspective on similar compounds. This bacterium uses 2-hydroxypyridine as a carbon source, highlighting its role in microbial metabolism and potential biotechnological applications (Vaitekūnas et al., 2015).

Energy-Relevant Catalysis

The design element of 2-hydroxypyridine in [Fe]-hydrogenase, which is similar to this compound, is utilized in synthesizing catalysts for energy-relevant chemical conversion schemes. This showcases its significance in alternative energy applications (Moore et al., 2015).

Genotoxicity and Photolysis Studies

Studies on 2-hydroxypyridine, a compound closely related to this compound, have investigated its genotoxicity in water and the elimination of this genotoxicity through UVC photolysis. This research is essential for understanding the environmental impact and safety of similar compounds (Skoutelis et al., 2011).

Safety and Hazards

将来の方向性

The synthesis of 2-Cyano-6-hydroxypyridine and similar compounds promises a bright scope in the future for the production of various 2-pyridone compounds with extended applications . The selective synthesis of substituted 2-pyridone derivatives through decoration and/or formation of pyridone rings has been a longstanding subject in organic synthetic chemistry .

作用機序

Target of Action

2-Cyano-6-hydroxypyridine, also known as 6-oxo-1,6-dihydropyridine-2-carbonitrile or 6-hydroxypicolinonitrile , is a derivative of picolinic acid . Picolinic acid derivatives are known to exhibit enol-keto tautomerism and have potential complexing ability via N,O-chelation or N,O,O-chelation . .

Mode of Action

It is known that picolinic acid derivatives, such as this compound, exhibit enol-keto tautomerism . This tautomerism could potentially influence the compound’s interaction with its targets and the resulting changes .

Biochemical Pathways

It is known that 2-pyridone degradation, a related compound, is commonly initiated by mono-oxygenase attack, resulting in a diol, such as 2,5-dihydroxypyridine, which is metabolized via the maleamate pathway . This information might provide some insight into the potential biochemical pathways affected by this compound.

Result of Action

It is known that 2-pyridone-containing heterocycles are considered privileged scaffolds in drug discovery due to their behavior as hydrogen bond donors and/or acceptors and nonpeptidic mimics, and remarkable physicochemical properties such as metabolic stability, solubility in water, and lipophilicity . This information might provide some insight into the potential effects of this compound’s action.

Action Environment

It is known that 2-pyridone, a related compound, is rapidly degraded by microorganisms in the soil environment, with a half-life less than one week . This information might provide some insight into how environmental factors could potentially influence the action, efficacy, and stability of this compound.

生化学分析

Biochemical Properties

It is known that pyridine derivatives can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is speculated that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 2-Cyano-6-hydroxypyridine at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as toxic or adverse effects at high doses, is currently limited .

Metabolic Pathways

It is known that pyridine derivatives can be involved in various metabolic pathways, interacting with different enzymes and cofactors .

Transport and Distribution

It is speculated that it could interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It is possible that it could be directed to specific compartments or organelles through targeting signals or post-translational modifications .

特性

IUPAC Name |

6-oxo-1H-pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c7-4-5-2-1-3-6(9)8-5/h1-3H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXSOXBXXNEYNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89324-17-4, 95907-04-3 | |

| Record name | 1,6-Dihydro-6-oxo-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89324-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95907-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-oxo-1,6-dihydropyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methyl-1,4-diazepane](/img/structure/B3038651.png)

![6-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3038652.png)

![1-(1,3-Benzodioxol-5-yl)-3-[4-(sec-butyl)anilino]-1-propanone](/img/structure/B3038654.png)

![1-[1,1'-Biphenyl]-4-yl-3-(3-fluoro-4-methylanilino)-1-propanone](/img/structure/B3038656.png)

![1-[1,1'-Biphenyl]-4-yl-3-(4-cyclohexylanilino)-1-propanone](/img/structure/B3038657.png)

![1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B3038664.png)

![4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B3038667.png)

![4-benzyl-5-[3-(2,4-dichlorophenoxy)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3038671.png)